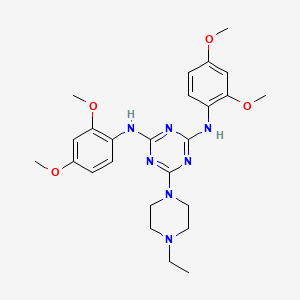
N,N'-bis(2,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N2,N4-BIS(2,4-DIMETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the 4-ethylpiperazin-1-yl group.
N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-METHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the 4-ethylpiperazin-1-yl group in N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE may confer unique properties, such as enhanced biological activity or improved solubility, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C25H33N7O4 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H33N7O4/c1-6-31-11-13-32(14-12-31)25-29-23(26-19-9-7-17(33-2)15-21(19)35-4)28-24(30-25)27-20-10-8-18(34-3)16-22(20)36-5/h7-10,15-16H,6,11-14H2,1-5H3,(H2,26,27,28,29,30) |
Clave InChI |
SXJCUJKNVRUHOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=NC(=N2)NC3=C(C=C(C=C3)OC)OC)NC4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14962706.png)
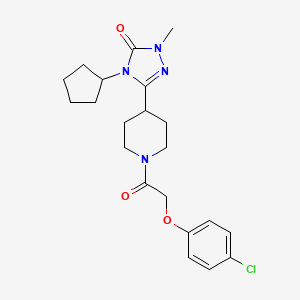

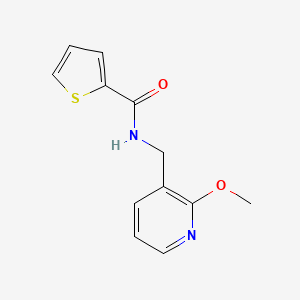
![2-Phenoxy-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14962740.png)
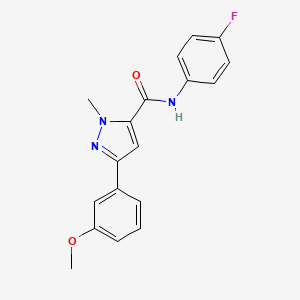
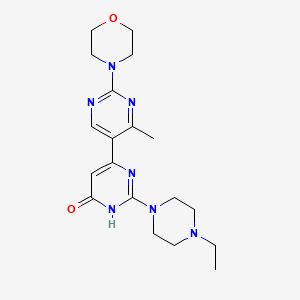
![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14962755.png)
![N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962767.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]isoquinoline-1-carboxamide](/img/structure/B14962774.png)
![5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide](/img/structure/B14962775.png)
![6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962780.png)
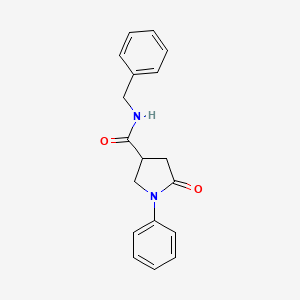
![9-(4-chlorophenyl)-7-(2-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14962794.png)
